molecular formula C13H16ClNO2 B2972437 N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide CAS No. 2411301-93-2

N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide

Cat. No.: B2972437
CAS No.: 2411301-93-2
M. Wt: 253.73
InChI Key: IMSGHKLPJOAFJN-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol This compound is known for its unique structure, which includes a chlorophenyl group, a hydroxybutan-2-yl group, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2-butanone in the presence of a base to form the intermediate 1-(4-chlorophenyl)-1-hydroxybutan-2-one. This intermediate is then reacted with prop-2-enamide under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]acetamide
  • N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]butanamide
  • N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]pentanamide

Uniqueness

N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-11(15-12(16)4-2)13(17)9-5-7-10(14)8-6-9/h4-8,11,13,17H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSGHKLPJOAFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)O)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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